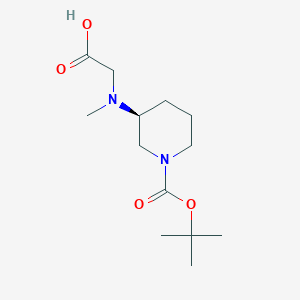
(S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Starting material: Piperidine.
- Reaction: Alkylation with a suitable carboxymethyl-methyl-amino reagent.
- Conditions: Base (e.g., sodium hydride), solvent (e.g., dimethylformamide).
Step 3: Formation of the Tert-Butyl Ester
- Starting material: Intermediate from Step 2.
- Reaction: Esterification with tert-butyl alcohol.
- Conditions: Acid catalyst (e.g., sulfuric acid), solvent (e.g., dichloromethane).
Industrial Production Methods
In an industrial setting, the synthesis of (S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the carboxymethyl-methyl-amino group through a series of reactions. The tert-butyl ester group is often introduced in the final step to protect the carboxylic acid functionality.
-
Step 1: Formation of the Piperidine Ring
- Starting material: A suitable precursor such as 1-benzylpiperidine.
- Reaction: Hydrogenation to remove the benzyl protecting group.
- Conditions: Hydrogen gas, palladium on carbon catalyst.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the carboxymethyl-methyl-amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl or acyl groups.
Scientific Research Applications
(S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-(Carboxymethyl-methyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
(S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid methyl ester: Similar structure but with a methyl ester group instead of a tert-butyl ester group.
Uniqueness
(S)-3-(Carboxymethyl-methyl-amino)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and stereochemistry. The presence of the tert-butyl ester group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules. Additionally, the (S)-configuration imparts chirality, which can affect the compound’s biological activity and selectivity.
Properties
IUPAC Name |
2-[methyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(8-15)14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YROISFFGKOBCGY-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
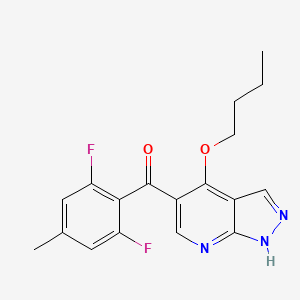
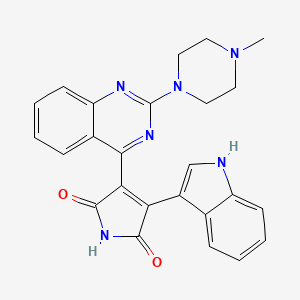
![7,8-dimethoxy-5-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B7929183.png)
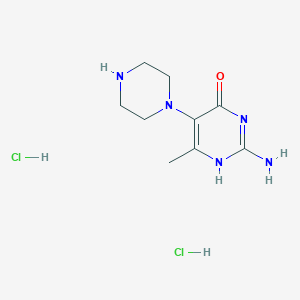
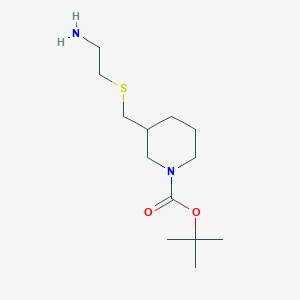
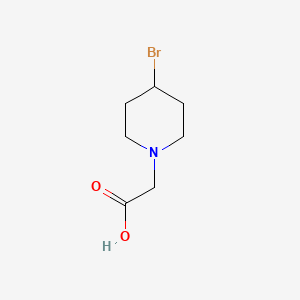
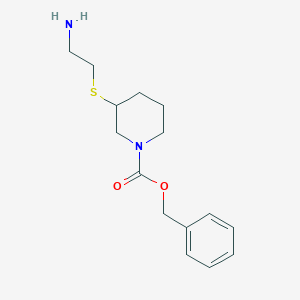
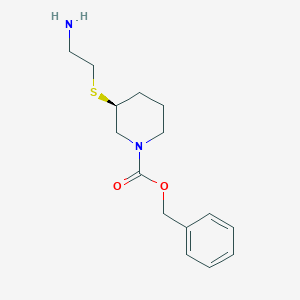
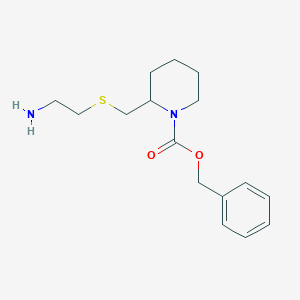
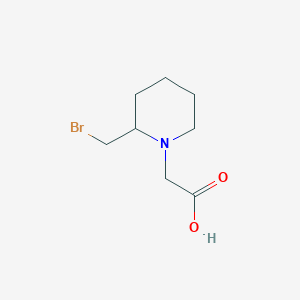
![4-[(Carboxymethyl-methyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929260.png)
![3-[(Carboxymethyl-ethyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929267.png)

![3-[(Carboxymethyl-isopropyl-amino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7929276.png)
